2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Vue d'ensemble

Description

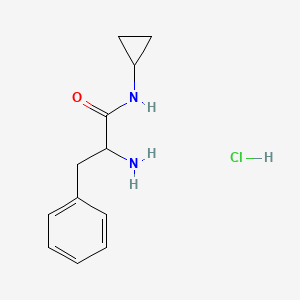

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 . It is a solid substance at room temperature .

Molecular Structure Analysis

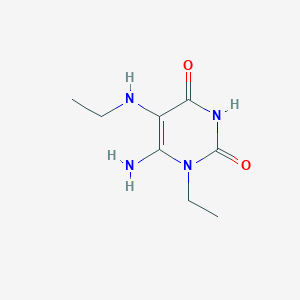

The molecular structure of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the ring . The compound also contains an acetohydrazide group .Physical And Chemical Properties Analysis

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a solid at room temperature . The predicted boiling point is approximately 402.5°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of 1.60 .Applications De Recherche Scientifique

Synthesis of Pyrazoline Derivatives

This compound is pivotal in synthesizing 1,3,5-trisubstituted pyrazolines , which exhibit excellent fluorescence and hole transport characteristics. These derivatives are known for their thermal stability and washing resistance, making them suitable for use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

Catalysis

The related tris(pyrazolyl)methane (Tpm) ligands, which share a similar pyrazole core structure, have been utilized in catalysis. They form complexes with metals and facilitate various chemical reactions, including those used in the synthesis of fine chemicals .

Biomedical Applications

Metal complexes of Tpm ligands, akin to the pyrazole structure of the compound , have been explored for biomedical applications. For instance, a manganese tricarbonyl complex with a Tpm ligand has been investigated as a potential chemotherapeutic agent for treating colon cancer .

Organic Synthesis Building Blocks

As a building block in organic synthesis, “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide” can be used to construct a wide array of organic compounds. Its reactive sites allow for the introduction of various functional groups, leading to the creation of diverse molecular structures .

Research in Photoluminescence

Due to its structural properties, this compound can be used in research focusing on photoluminescence. It can serve as a precursor for materials that emit light upon excitation, which is valuable in developing new lighting and display technologies .

Development of Nonlinear Optical Materials

The compound’s derivatives have potential applications in creating nonlinear optical materials. These materials are essential for modern optics, including laser technology, optical data processing, and telecommunications .

Creation of Photorefractive Materials

In the field of holography and data storage, photorefractive materials are crucial. The derivatives of “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide” could be used to develop new photorefractive materials with improved performance .

Fluorescent Probes and Sensors

The fluorescent properties of pyrazoline derivatives make them suitable for designing fluorescent probes and sensors. These can be used in various fields, including environmental monitoring, biological imaging, and medical diagnostics .

Propriétés

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLSZONXTRREMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672490 | |

| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

CAS RN |

1177340-00-9 | |

| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)

![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)

![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)

![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)

![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)

![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)